3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furocoumarin family Furocoumarins are known for their diverse biological activities and are often found in various natural products
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 3-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furocoumarin moiety in acidic media . This method allows for a high yield of the target compound.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity and is studied for its potential therapeutic effects.
Medicine: It is investigated for its role in treating various skin diseases due to its photosensitizing properties.
Industry: The compound is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological molecules. The compound can intercalate into DNA, leading to the formation of cross-links upon exposure to ultraviolet (UV) light. This property makes it useful in phototherapy for skin conditions. The molecular targets and pathways involved include DNA and various enzymes that mediate the photochemical reactions .
Comparison with Similar Compounds
3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both furo and chromen moieties. Similar compounds include:
Psoralen: A well-known furocoumarin used in phototherapy.
Bergapten: Another furocoumarin with similar photosensitizing properties.
Xanthotoxin: A compound with a similar structure but different substitution pattern.
These compounds share some biological activities but differ in their specific applications and effectiveness.
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H16O4/c1-11-12(2)20(21)24-19-9-18-16(8-15(11)19)17(10-23-18)13-5-4-6-14(7-13)22-3/h4-10H,1-3H3 |
InChI Key |
CENLGJHOOPWDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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